3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol
Overview
Description
3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is a chemical compound that features a piperazine ring substituted with a 3-methoxyphenyl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol typically involves the reaction of 1-(3-methoxyphenyl)piperazine with an appropriate alkylating agent. One common method includes the addition reaction of 1-(3-methoxyphenyl)piperazine with oxetane, catalyzed by ytterbium triflate (Yb(OTf)3) in acetonitrile. The reaction yields the key intermediate, which is then purified by recrystallization from optimized solvents .
Industrial Production Methods
For large-scale production, the intermediate this compound can be directly cast for subsequent reactions without further purification, enhancing the overall yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an α-blocker, lowering peripheral blood pressure without affecting heart rate or intracranial pressure . The compound can also cross the blood-brain barrier and activate certain receptors, contributing to its central antihypertensive activity.
Comparison with Similar Compounds
Similar Compounds
Urapidil: An α-blocker with a similar piperazine structure, used to treat hypertension.
3-(4-Benzylpiperazin-1-yl)propoxy-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with antimicrobial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Compounds with potential antifungal properties.
Uniqueness
3-(4-(3-Methoxyphenyl)piperazin-1-yl)propan-1-ol is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Its ability to act as an α-blocker and cross the blood-brain barrier sets it apart from other similar compounds.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-18-14-5-2-4-13(12-14)16-9-7-15(8-10-16)6-3-11-17/h2,4-5,12,17H,3,6-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSWVEFXJNJPNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273813 | |
Record name | 4-(3-Methoxyphenyl)-1-piperazinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67514-08-3 | |
Record name | 4-(3-Methoxyphenyl)-1-piperazinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67514-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methoxyphenyl)-1-piperazinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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